Cas no 413573-38-3 (1-Amino-3-(phenethylamino)propan-2-ol)
1-Amino-3-(phenethylamino)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- HMS1684P10
- CBDivE_004638
- 1-Amino-3-phenethylamino-propan-2-ol
- AKOS000301772
- 413573-38-3
- SCHEMBL8291435
- Cambridge id 5182183
- AKOS016344235
- 1-amino-3-(phenethylamino)propan-2-ol
- SB85192
- 1-Amino-3-(phenethylamino)propan-2-ol
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- MDL: MFCD00462796
- Inchi: 1S/C11H18N2O/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9,12H2
- InChI Key: AXDFSDRNUWNIJC-UHFFFAOYSA-N
- SMILES: OC(CN)CNCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 194.141913202Da
- Monoisotopic Mass: 194.141913202Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 58.3Ų
1-Amino-3-(phenethylamino)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645954-5g |
1-Amino-3-(phenethylamino)propan-2-ol |
413573-38-3 | 98% | 5g |
¥13734.00 | 2024-05-14 |
1-Amino-3-(phenethylamino)propan-2-ol Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1-Amino-3-(phenethylamino)propan-2-ol
Comprehensive Overview of 1-Amino-3-(phenethylamino)propan-2-ol (CAS No. 413573-38-3): Properties, Applications, and Industry Insights
1-Amino-3-(phenethylamino)propan-2-ol (CAS No. 413573-38-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This secondary amine derivative, characterized by a propan-2-ol backbone with phenethylamino and amino functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C11H18N2O and moderate polarity make it soluble in common organic solvents, facilitating its use in multi-step synthesis protocols.
Recent studies highlight the compound's potential in drug discovery, particularly as a building block for central nervous system (CNS) targeting molecules. The phenethylamine moiety, a structural feature shared with several neurotransmitters, has sparked interest in developing novel neuromodulators and receptor ligands. Researchers are exploring its application in creating selective serotonin reuptake inhibitors (SSRIs) analogs, addressing growing demand for mental health therapeutics – a trending topic in 2024 pharmaceutical innovations.
The synthesis of 1-Amino-3-(phenethylamino)propan-2-ol typically involves reductive amination of appropriate ketone precursors, with recent literature emphasizing green chemistry approaches to improve atom economy. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for GMP-compliant pharmaceutical intermediates. These quality attributes align with current industry focus on traceable raw materials and quality-by-design (QbD) principles.
Beyond pharmaceuticals, this compound shows promise in advanced material science. Its bifunctional nature enables incorporation into epoxy resin formulations and polyurethane catalysts, responding to market demands for high-performance polymers. The amino alcohol structure contributes to both crosslinking density and thermal stability, making it valuable for automotive coatings and electronic encapsulants – sectors experiencing rapid growth in sustainable material solutions.
Storage and handling recommendations for CAS No. 413573-38-3 emphasize protection from moisture and oxidation, with optimal stability observed at 2-8°C under inert atmosphere. These protocols reflect broader industry shifts toward cold chain logistics for sensitive intermediates, a critical consideration for global supply chain optimization in chemical distribution networks.
Emerging applications in bioconjugation chemistry leverage the compound's primary amine group for protein labeling and diagnostic probe development. This aligns with booming interest in theranostic agents and personalized medicine tools. Recent patent literature describes derivatives of 1-Amino-3-(phenethylamino)propan-2-ol as components in fluorescence-based biosensors, addressing needs in point-of-care diagnostics – a market projected to exceed $50 billion by 2027.
Regulatory status varies by jurisdiction, but current data indicates no restricted substance classifications under major chemical inventories. However, prudent risk assessment remains essential, particularly regarding occupational exposure limits during industrial-scale handling. These considerations mirror increasing focus on ESG (Environmental, Social, and Governance) compliance across the chemical sector.
Market analysts note steady growth in demand for fine chemical intermediates like CAS No. 413573-38-3, driven by expansion in contract research organizations (CROs) and generic drug development. Suppliers are responding with custom synthesis services and scale-up support, reflecting industry's need for flexible sourcing options. The compound's cost-performance ratio positions it favorably against alternative chiral amine building blocks in competitive markets.
Future research directions may explore enantioselective synthesis routes to access optically pure forms, capitalizing on the stereocenter at the propan-2-ol position. Such developments would cater to growing demand for chiral pharmaceuticals, particularly in neurology and oncology pipelines. Computational chemistry studies suggest potential for molecular docking at various GPCR targets, opening possibilities for virtual screening applications.
In conclusion, 1-Amino-3-(phenethylamino)propan-2-ol represents a multifaceted chemical entity with expanding utility across life sciences and material engineering. Its evolving applications reflect broader trends in precision chemistry and functional material design, ensuring continued relevance in cutting-edge research and industrial applications. Proper understanding of its physicochemical properties and reactivity patterns remains fundamental for maximizing its potential across diverse scientific disciplines.
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